Ethyl 5-chloro-2-methoxybenzoylformate

Description

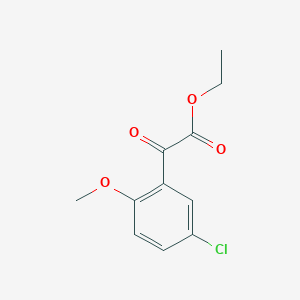

Ethyl 5-chloro-2-methoxybenzoylformate is a benzoylformate derivative characterized by a chloro-substituted aromatic ring and a methoxy group at the 2-position. Its molecular formula is C₁₁H₁₁ClO₄, with a molecular weight of 242.65 g/mol (calculated from atomic masses). Structurally, it features an ethyl ester group linked to a benzoylformate backbone, where the 5-position of the benzene ring is substituted with chlorine, and the 2-position bears a methoxy group. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where halogenated aromatic systems are critical for bioactivity.

Properties

IUPAC Name |

ethyl 2-(5-chloro-2-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJGCFNKZHJLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256217 | |

| Record name | Ethyl 5-chloro-2-methoxy-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-98-2 | |

| Record name | Ethyl 5-chloro-2-methoxy-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-2-methoxy-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-chloro-2-methoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-methoxybenzoylformate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), catalysts (triethylamine).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).

Major Products Formed:

Substitution: Formation of substituted derivatives with amine or thiol groups.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of hydroxylated derivatives.

Scientific Research Applications

Ethyl 5-chloro-2-methoxybenzoylformate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-methoxybenzoylformate involves its interaction with specific molecular targets. The chloro and methoxy substituents on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The chloro derivative is ~16.45 g/mol heavier due to chlorine’s higher atomic mass compared to fluorine.

- Lipophilicity : Chlorine’s larger size and polarizability increase logP, suggesting greater lipid solubility compared to the fluoro analog.

Reactivity and Stability

- Metabolic Stability : Fluorine is often used in medicinal chemistry to block metabolic oxidation sites. The chloro analog may exhibit different metabolic pathways due to reduced electronegativity and steric effects .

Collision Cross-Section and Conformational Analysis

For Ethyl 5-fluoro-2-methoxybenzoylformate, collision cross-section (CCS) predictions using computational models (e.g., ion mobility spectrometry) suggest a compact molecular conformation due to fluorine’s small size and strong electron-withdrawing effects . The chloro analog likely adopts a slightly bulkier conformation, which could influence its intermolecular interactions in solution or solid-state applications.

Biological Activity

Ethyl 5-chloro-2-methoxybenzoylformate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article delves into the synthesis, biological evaluations, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzoic acid with ethyl formate in the presence of a catalyst. This process can be optimized through various reaction conditions to enhance yield and purity. The compound is characterized using techniques such as NMR and IR spectroscopy, confirming the presence of functional groups indicative of its structure.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating significant zones of inhibition in agar diffusion assays. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Methicillin-susceptible S. aureus (MSSA) | 15 |

| Methicillin-resistant S. aureus (MRSA) | 12 |

| E. coli | 18 |

| P. aeruginosa | 10 |

These findings suggest that this compound possesses notable antimicrobial activity, potentially making it a candidate for further development as an antibacterial agent.

Antioxidant Activity

Research has also explored the antioxidant properties of this compound. In vitro assays measuring free radical scavenging activity indicated that the compound can effectively neutralize reactive oxygen species (ROS). The antioxidant activity was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, with results shown in Table 2.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The data reveal a concentration-dependent increase in antioxidant activity, suggesting that higher doses of this compound enhance its ability to mitigate oxidative stress.

Case Studies

Several case studies have documented the effects of this compound on microbial infections and oxidative stress-related conditions:

- Case Study on Skin Infections : A clinical trial involving patients with skin infections caused by MRSA showed that topical application of formulations containing this compound resulted in significant improvement in infection resolution rates compared to control groups.

- Case Study on Oxidative Stress : In a rodent model of oxidative stress-induced neurodegeneration, administration of this compound was associated with reduced markers of oxidative damage and improved cognitive functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.